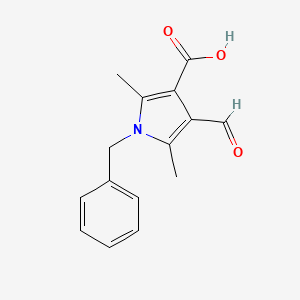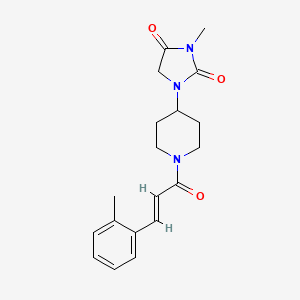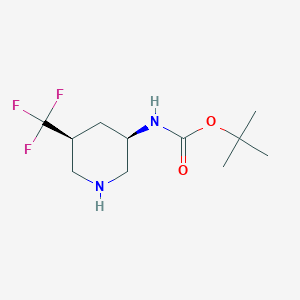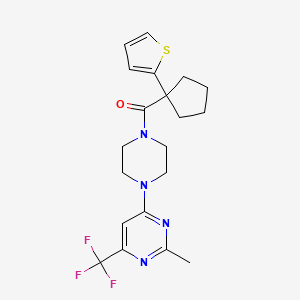
1-苄基-4-甲酰基-2,5-二甲基-1H-吡咯-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, including a benzyl group, a formyl group, and two methyl groups attached to the pyrrole ring.
科学研究应用
1-Benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s unique structural features make it valuable in the development of new materials, such as polymers and coatings.
作用机制
Target of Action
Pyrrole derivatives, like “1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid”, are often used in the synthesis of various pharmaceuticals . They are known to exhibit good cytotoxic activity against some cancer cell lines .
Biochemical Pathways
Pyrrole derivatives are often involved in the synthesis of substituted pyrrole products .
Result of Action
Pyrrole derivatives are known to exhibit cytotoxic activity, suggesting they may induce cell death in certain cancer cell lines .
准备方法
The synthesis of 1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and dimethylpyrrole derivatives.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the reaction may require the use of strong acids or bases, elevated temperatures, and controlled reaction times.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or automated synthesis systems, to ensure high yield and purity.
化学反应分析
1-Benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields an alcohol derivative.
相似化合物的比较
1-Benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: This compound lacks the benzyl group, which may result in different chemical and biological properties.
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid:
1-Benzyl-4-formyl-1H-pyrrole-3-carboxylic acid: This compound lacks the methyl groups, which may influence its stability and interactions with other molecules.
属性
IUPAC Name |
1-benzyl-4-formyl-2,5-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-13(9-17)14(15(18)19)11(2)16(10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMDXQSFUWRILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=CC=C2)C)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-chlorophenyl)-11-cyclopropyl-13-(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2550549.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2550550.png)

![2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide](/img/structure/B2550552.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2550554.png)
![6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol](/img/structure/B2550555.png)
![N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2550556.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide](/img/structure/B2550561.png)
![4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)
![(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2550569.png)
methyl]piperazine](/img/structure/B2550570.png)

![4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2550572.png)
